
2-(Hydroxymethyl)-4,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-4,5-dimethylphenol is an organic compound with the molecular formula C9H12O2 This compound is characterized by a phenolic structure with two methyl groups and a hydroxymethyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Hydroxymethyl)-4,5-dimethylphenol involves the reduction of precursor aldehydes. This can be achieved by reacting phenols with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine, followed by reduction with sodium borohydride . This method provides good yields and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production methods often focus on scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-4,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and various substituted phenolic compounds.
科学的研究の応用
2-(Hydroxymethyl)-4,5-dimethylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
作用機序
The mechanism of action of 2-(Hydroxymethyl)-4,5-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites, leading to improved biological activity. The compound may also act as an intermediate in the synthesis of other therapeutic agents .
類似化合物との比較
Similar Compounds
2-Hydroxymethylphenol: Lacks the additional methyl groups, resulting in different chemical properties.
4,5-Dimethylphenol: Lacks the hydroxymethyl group, affecting its reactivity and applications.
2,5-Dimethylphenol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2-(Hydroxymethyl)-4,5-dimethylphenol is unique due to the presence of both hydroxymethyl and methyl groups on the phenolic ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
10496-92-1 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC名 |
2-(hydroxymethyl)-4,5-dimethylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-4,10-11H,5H2,1-2H3 |
InChIキー |
HCEVEUBXZBBHOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


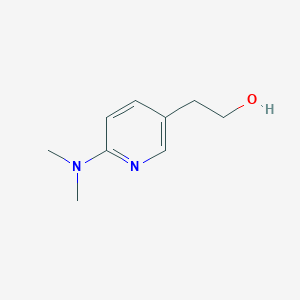
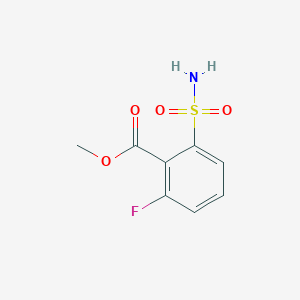
![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carboxylicacid](/img/structure/B13612586.png)
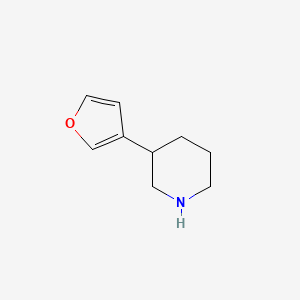
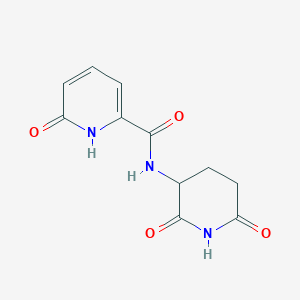
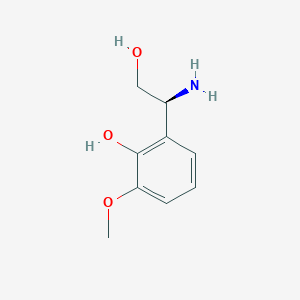
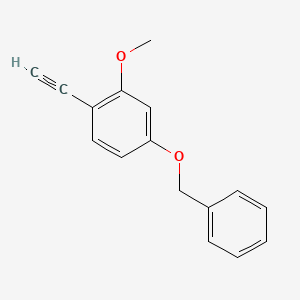
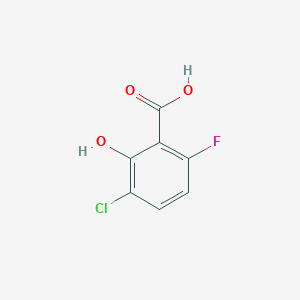
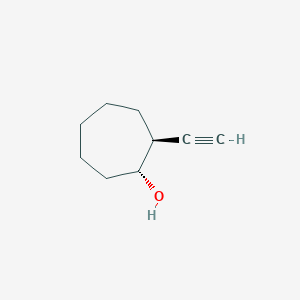
![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)
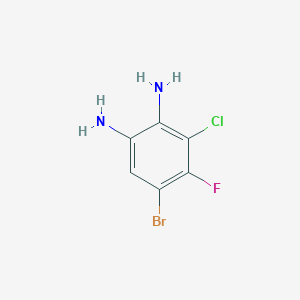
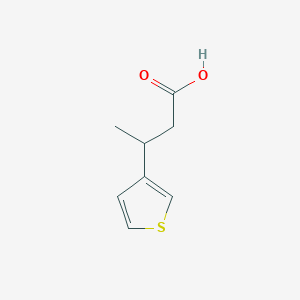

![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
